![molecular formula C19H20ClNOS B5838140 4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide](/img/structure/B5838140.png)
4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer, including lymphoma and leukemia. This compound belongs to the family of benzamide derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide binds to the active site of BTK and inhibits its activity, thereby blocking the downstream signaling pathways that promote the survival and proliferation of cancer cells. This leads to the induction of apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activation of other kinases, such as AKT and ERK, which are involved in the survival of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in various types of B-cell lymphoma and CLL cells. It also inhibits the growth and survival of these cells in vitro and in vivo. This compound has been shown to be highly selective for BTK and has minimal off-target effects, which makes it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide is its high potency and selectivity for BTK. This makes it an ideal candidate for studying the role of BTK in cancer and for developing new therapies targeting this pathway. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide. One area of interest is the combination of this compound with other drugs that target the B-cell receptor signaling pathway, such as ibrutinib and idelalisib. Another area of interest is the development of this compound as a treatment for other types of cancer, such as multiple myeloma and Waldenstrom's macroglobulinemia. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, as well as its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide involves several steps, including the reaction of 4-chlorobenzyl chloride with potassium thioacetate to form 4-chlorobenzyl thioacetate, which is then reacted with cyclopentylamine to give this compound. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-{[(4-chlorophenyl)thio]methyl}-N-cyclopentylbenzamide has been extensively studied for its anti-cancer properties. It has shown potent activity against B-cell lymphoma and chronic lymphocytic leukemia (CLL) in preclinical studies. This compound inhibits the growth and survival of cancer cells by targeting Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor signaling pathway. This pathway plays a critical role in the proliferation and survival of B-cells, which are the cells that give rise to lymphoma and CLL.
Propiedades
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-cyclopentylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNOS/c20-16-9-11-18(12-10-16)23-13-14-5-7-15(8-6-14)19(22)21-17-3-1-2-4-17/h5-12,17H,1-4,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEMCVVZSIZUGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B5838061.png)
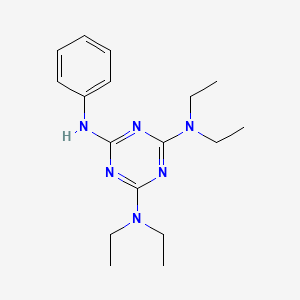
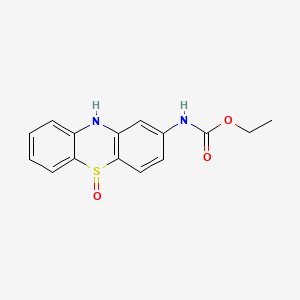
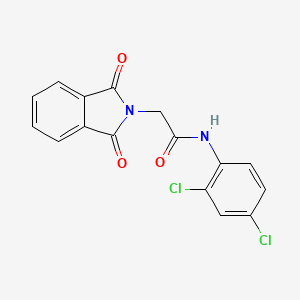
![4-{[(3-fluorophenyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5838092.png)
![2-(2-chlorophenoxy)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5838107.png)
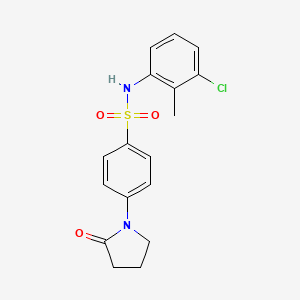
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5838122.png)

![N'-[1-(4-chlorophenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5838137.png)
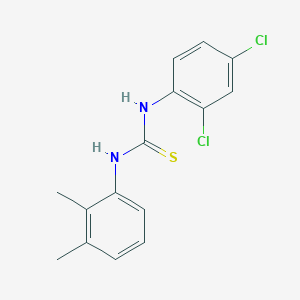
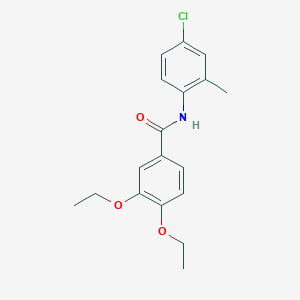
![2-chloro-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5838176.png)
![N-(4-ethoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5838180.png)